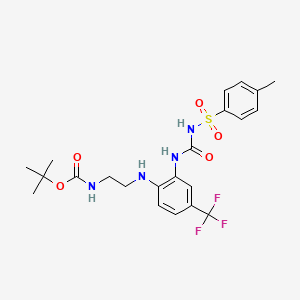
tert-Butyl (2-((2-(3-tosylureido)-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(2-((2-(3-tosylureido)-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate: is a complex organic compound that features a tert-butyl group, a tosylureido group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2-((2-(3-tosylureido)-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate typically involves multiple steps:
Formation of the Tosylureido Group: This step involves the reaction of an amine with tosyl isocyanate under controlled conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents.
Coupling Reactions: The intermediate compounds are then coupled using appropriate reagents to form the final product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or carbamate groups.
Reduction: Reduction reactions can occur, especially targeting the tosylureido group.
Substitution: The trifluoromethyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Probes: Used in studying enzyme mechanisms and protein interactions.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of tert-Butyl(2-((2-(3-tosylureido)-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biochemical and physiological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl(2-((2-(3-tosylureido)-4-(methyl)phenyl)amino)ethyl)carbamate
- tert-Butyl(2-((2-(3-ureido)-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate
Uniqueness
The presence of the trifluoromethyl group and the tosylureido group in tert-Butyl(2-((2-(3-tosylureido)-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate imparts unique chemical and biological properties, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C22H27F3N4O5S |
|---|---|
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[(4-methylphenyl)sulfonylcarbamoylamino]-4-(trifluoromethyl)anilino]ethyl]carbamate |
InChI |
InChI=1S/C22H27F3N4O5S/c1-14-5-8-16(9-6-14)35(32,33)29-19(30)28-18-13-15(22(23,24)25)7-10-17(18)26-11-12-27-20(31)34-21(2,3)4/h5-10,13,26H,11-12H2,1-4H3,(H,27,31)(H2,28,29,30) |
Clé InChI |
PYXKQPRWJASPPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)NCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


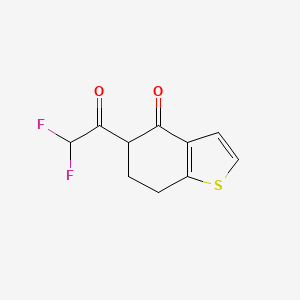
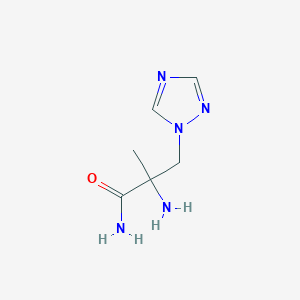

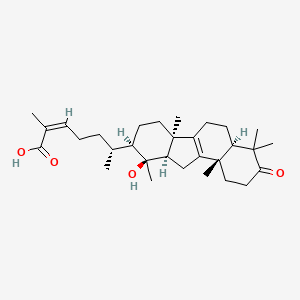
amine](/img/structure/B13067318.png)


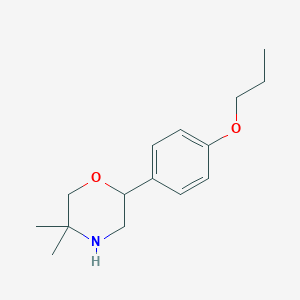

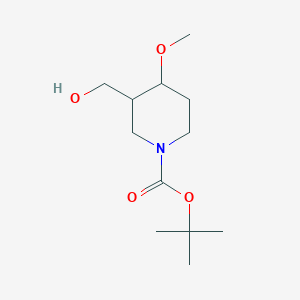


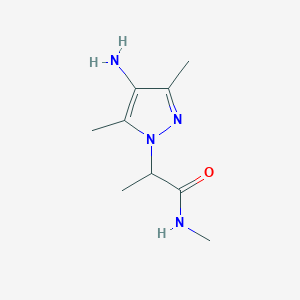
![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067391.png)
